L-771688 (hydrochloride)
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Overview
Description
L-771688 (hydrochloride) is a potent and highly selective α1A-adrenoceptor antagonist. It exhibits high affinity for cloned human, rat, and dog α1A-adrenergic receptors, with a dissociation constant (Kd) ranging from 43 to 90 picomolar. This compound is known for its over 500-fold selectivity over the α1B and α1D isoforms .
Preparation Methods
The synthesis of L-771688 (hydrochloride) involves the Biginelli reaction, a well-known multicomponent reaction that produces dihydropyrimidinones. This reaction typically involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea in the presence of an acid catalyst . The reaction conditions can vary, but common catalysts include Lewis acids, ionic liquids, and organocatalysts . Industrial production methods may involve optimizing these conditions to achieve high yields and purity.
Chemical Reactions Analysis
L-771688 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
L-771688 (hydrochloride) has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in studies involving α1A-adrenoceptor antagonists.
Biology: Researchers use it to study the physiological and pharmacological roles of α1A-adrenergic receptors in various organisms.
Industry: The compound’s high selectivity and potency make it valuable in the development of new pharmaceuticals targeting adrenergic receptors.
Mechanism of Action
L-771688 (hydrochloride) exerts its effects by selectively binding to α1A-adrenergic receptors, thereby blocking the action of norepinephrine. This antagonism prevents the typical physiological responses mediated by these receptors, such as vasoconstriction and smooth muscle contraction . The molecular targets involved include the α1A-adrenergic receptors, and the pathways affected are those related to adrenergic signaling.
Comparison with Similar Compounds
L-771688 (hydrochloride) is unique due to its high selectivity for α1A-adrenergic receptors. Similar compounds include:
Neboglamine: Another α1A-adrenoceptor antagonist with different selectivity profiles.
Trazodone hydrochloride: A serotonin uptake inhibitor with some affinity for adrenergic receptors.
Mianserin hydrochloride: A tetracyclic compound that blocks alpha-adrenergic, histamine H1, and certain serotonin receptors.
These compounds differ in their selectivity and affinity for various receptors, making L-771688 (hydrochloride) particularly valuable for studies focused on α1A-adrenergic receptors.
Properties
CAS No. |
200051-19-0 |
---|---|
Molecular Formula |
C28H35Cl2F2N5O5 |
Molecular Weight |
630.51 |
IUPAC Name |
methyl (4S)-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-3-[3-(4-pyridin-2-ylpiperidin-1-yl)propylcarbamoyl]-1,4-dihydropyrimidine-5-carboxylate;dihydrochloride |
InChI |
InChI=1S/C28H33F2N5O5.2ClH/c1-39-17-23-24(26(36)40-2)25(19-7-8-20(29)21(30)16-19)35(28(38)33-23)27(37)32-12-5-13-34-14-9-18(10-15-34)22-6-3-4-11-31-22;;/h3-4,6-8,11,16,18,25H,5,9-10,12-15,17H2,1-2H3,(H,32,37)(H,33,38);2*1H/t25-;;/m0../s1 |
InChI Key |
ZMUWSPDVFPVYFA-WLOLSGMKSA-N |
SMILES |
COCC1=C(C(N(C(=O)N1)C(=O)NCCCN2CCC(CC2)C3=CC=CC=N3)C4=CC(=C(C=C4)F)F)C(=O)OC.Cl.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
L-771688 dihydrochloride; L 771688 dihydrochloride; L771688 dihydrochloride; |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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